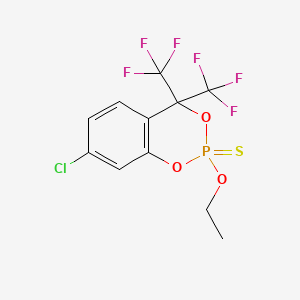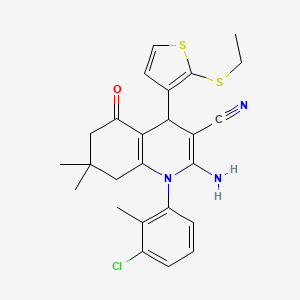![molecular formula C26H32N2OS B11641554 3-Cyclohexyl-2-(prop-2-EN-1-ylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11641554.png)
3-Cyclohexyl-2-(prop-2-EN-1-ylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ciclohexil-2-(prop-2-en-1-ilsulfanyl)-4,6-dihidro-3H-espiro[benzo[H]quinazolina-5,1’-ciclohexan]-4-ona es un compuesto orgánico complejo con una estructura espiro única
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Ciclohexil-2-(prop-2-en-1-ilsulfanyl)-4,6-dihidro-3H-espiro[benzo[H]quinazolina-5,1’-ciclohexan]-4-ona normalmente implica reacciones orgánicas de múltiples pasos. Los materiales de partida a menudo incluyen derivados de ciclohexilo y precursores de quinazolina. Las condiciones de reacción pueden implicar el uso de catalizadores, disolventes y configuraciones específicas de temperatura y presión para lograr el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para obtener mayores rendimientos y pureza, el uso de equipos de grado industrial y la garantía del cumplimiento de las normas de seguridad y medioambientales.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Ciclohexil-2-(prop-2-en-1-ilsulfanyl)-4,6-dihidro-3H-espiro[benzo[H]quinazolina-5,1’-ciclohexan]-4-ona puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción pueden variar dependiendo de la transformación deseada, incluyendo temperatura, disolvente y catalizador.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
3-Ciclohexil-2-(prop-2-en-1-ilsulfanyl)-4,6-dihidro-3H-espiro[benzo[H]quinazolina-5,1’-ciclohexan]-4-ona tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Se ha estudiado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha investigado por sus potenciales aplicaciones terapéuticas, como en el desarrollo de fármacos para el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades únicas, como polímeros y revestimientos.
Mecanismo De Acción
El mecanismo de acción de 3-Ciclohexil-2-(prop-2-en-1-ilsulfanyl)-4,6-dihidro-3H-espiro[benzo[H]quinazolina-5,1’-ciclohexan]-4-ona implica su interacción con dianas moleculares y vías específicas. Estas pueden incluir enzimas, receptores y otras biomoléculas. Los efectos del compuesto están mediados a través de la unión a estas dianas, lo que lleva a cambios en los procesos y funciones celulares.
Comparación Con Compuestos Similares
Compuestos similares
- 3-Ciclohexil-1-propino
- 3-Ciclohex-1-enil-prop-2-enal
Unicidad
3-Ciclohexil-2-(prop-2-en-1-ilsulfanyl)-4,6-dihidro-3H-espiro[benzo[H]quinazolina-5,1’-ciclohexan]-4-ona es único debido a su estructura espiro, que confiere propiedades químicas y físicas distintas. Esta singularidad lo hace valioso para aplicaciones específicas donde otros compuestos similares pueden no ser adecuados.
Propiedades
Fórmula molecular |
C26H32N2OS |
|---|---|
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
3-cyclohexyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C26H32N2OS/c1-2-17-30-25-27-23-21-14-8-7-11-19(21)18-26(15-9-4-10-16-26)22(23)24(29)28(25)20-12-5-3-6-13-20/h2,7-8,11,14,20H,1,3-6,9-10,12-13,15-18H2 |
Clave InChI |
FOXZAOMUHUKULZ-UHFFFAOYSA-N |
SMILES canónico |
C=CCSC1=NC2=C(C(=O)N1C3CCCCC3)C4(CCCCC4)CC5=CC=CC=C52 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Ethylbenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B11641474.png)

![1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B11641483.png)
![3-({2-methoxy-4-[(Z)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11641488.png)

![9-Bromo-5-(4-isopropylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11641499.png)
![1-(2-Methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B11641503.png)
![Ethanone, 2-(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-ylsulfanyl)-1-(4-isopropylphenyl)-](/img/structure/B11641510.png)
![(5E)-5-{[1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B11641517.png)
![(3Z)-3-[(4-methoxyphenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B11641519.png)

![(6Z)-6-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641533.png)
![N-[2-(4-Methoxy-phenyl)-ethyl]-N'-(tetrahydro-furan-2-ylmethyl)-oxalamide](/img/structure/B11641546.png)
![3-allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11641560.png)
